molecular formula C20H27N7O B2395958 4-{2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415509-82-7

4-{2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2395958
CAS No.: 2415509-82-7
M. Wt: 381.484
InChI Key: CSJGBMNHDQNGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a piperazine ring, and two pyrimidine rings, one of which is substituted with a cyclobutyl group

Preparation Methods

The synthesis of 4-{2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common synthetic routes include:

    Formation of the Cyclobutylpyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Piperazine Ring: Piperazine derivatives are often synthesized via nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the cyclobutylpyrimidine and piperazine rings with the morpholine ring under specific reaction conditions, often using catalysts and solvents to facilitate the process.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-{2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings, often using halogenated reagents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with piperazine and pyrimidine rings, such as:

The uniqueness of 4-{2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine lies in its specific structural configuration, which may confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

4-[2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-2-16(3-1)17-14-19(23-15-22-17)25-6-8-27(9-7-25)20-21-5-4-18(24-20)26-10-12-28-13-11-26/h4-5,14-16H,1-3,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJGBMNHDQNGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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